molecular formula C10H8FNO2 B1486434 [5-(2-Fluorophenyl)isoxazol-3-yl]methanol CAS No. 1105191-15-8

[5-(2-Fluorophenyl)isoxazol-3-yl]methanol

Cat. No.: B1486434
CAS No.: 1105191-15-8
M. Wt: 193.17 g/mol
InChI Key: UDUUQCWLDVLJSH-UHFFFAOYSA-N
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Description

[5-(2-Fluorophenyl)isoxazol-3-yl]methanol (CAS 1105191-15-8) is a high-value fluorinated isoxazole derivative with the molecular formula C10H8FNO2 and a molecular weight of 193.17 g/mol. It serves as a versatile chemical building block in medicinal chemistry and organic synthesis, particularly for constructing more complex heterocyclic architectures . The isoxazole scaffold is a privileged structure in drug discovery, frequently found in FDA-approved pharmaceuticals and compounds with diverse bioactivities, including antimicrobial, anticancer, anti-inflammatory, and central nervous system effects . The fluorine atom on the phenyl ring and the hydroxymethyl group on the isoxazole core offer distinct advantages for chemical modification. The hydroxymethyl group is a key functional handle that can be readily functionalized, for example, through esterification or etherification, to explore structure-activity relationships (SAR) and optimize drug-like properties . This makes the compound particularly valuable for generating derivatives in hit-to-lead optimization campaigns. Research into similar isoxazole derivatives has demonstrated their potential as potent allosteric inverse agonists of the RORγt nuclear receptor, a promising target for treating autoimmune diseases . Furthermore, isoxazole-based small molecules are being actively investigated for their antiviral activity, including against the Zika virus , and as inhibitors of targets like the TRPA1 receptor for pain management . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)12-14-10/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUUQCWLDVLJSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[5-(2-Fluorophenyl)isoxazol-3-yl]methanol is a chemical compound featuring a unique isoxazole structure, which includes a 2-fluorophenyl group and a hydroxymethyl group. This compound has gained attention due to its potential biological activities, particularly in medicinal chemistry. The presence of the fluorine atom is believed to enhance its binding affinity to various biological targets, making it a candidate for further research in therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C_10H_10F_N_O_2, with a molecular weight of approximately 193.17 g/mol. The compound's structure is characterized by:

  • An isoxazole ring (five-membered ring containing nitrogen and oxygen).
  • A hydroxymethyl group at the 3-position.
  • A 2-fluorophenyl substituent at the 5-position.

This unique arrangement contributes to its biological activity and potential medicinal properties.

Biological Activity Overview

Research indicates that compounds with similar structural features to this compound exhibit a variety of biological activities, including:

  • Anti-inflammatory effects : Compounds in this category can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.
  • Analgesic properties : The ability to alleviate pain through interaction with specific receptors.
  • Anticancer activity : Similar isoxazole derivatives have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Studies suggest that it may influence various biochemical pathways involved in inflammation and cell growth. The fluorine atom's positioning enhances specificity towards certain receptors compared to other compounds.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

  • Formation of the isoxazole ring : Utilizing precursors under controlled conditions.
  • Regioselective synthesis : Recent methods emphasize metal-free conditions that improve yields and reduce environmental impact.

Key Synthesis Data

StepDescription
1Reaction of appropriate precursors to form the isoxazole ring.
2Introduction of the hydroxymethyl group at the 3-position.
3Substitution of the phenyl group with fluorine at the 5-position.

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound and related compounds:

  • Anti-inflammatory Activity : Research has shown that derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6, suggesting potential use in treating inflammatory diseases.
    • Example Study : Compounds demonstrated over 70% inhibition against IL-6 at concentrations around 10 µg/mL.
  • Anticancer Activity : Isoxazole derivatives have been evaluated for their effects on various cancer cell lines, revealing IC50 values ranging from 7 to 20 µM, indicating significant cytotoxicity.
    • Example Study : A derivative exhibited an IC50 value of 1.50 µM against human leukemia cell lines, showcasing its potential as an anticancer agent.
  • Antimicrobial Properties : Some studies indicate that related compounds possess antimicrobial effects against bacteria such as E. coli and S. faecium.
    • Example Study : A related compound showed an ID50 of 9×108M9\times 10^{-8}M against S. faecium, highlighting its potential as an antimicrobial agent.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
[5-(2-Fluorophenyl)isoxazol-3-yl]methanol is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structural features allow it to play a critical role in developing drugs targeting neurological disorders and other therapeutic areas. Research indicates that derivatives of isoxazole compounds exhibit significant biological activities, including anti-inflammatory and antimicrobial effects, making them valuable in drug formulation .

Case Study: Neurological Disorders
Research has demonstrated that isoxazole derivatives can modulate neurotransmitter systems, which is crucial for treating conditions like epilepsy and anxiety disorders. For instance, studies have shown that compounds similar to this compound can enhance GABAergic transmission, providing a mechanism for potential anticonvulsant activity .

Agricultural Chemistry

Agrochemical Formulations
In agricultural applications, this compound is explored for its potential in formulating agrochemicals. It enhances the efficacy of crop protection products against pests and diseases. The compound's ability to interact with biological targets makes it a candidate for developing new pesticides or herbicides that are both effective and environmentally sustainable .

Material Science

Innovative Material Development
The compound is also investigated for its potential in material science. Its unique chemical structure allows for the creation of materials with enhanced properties such as improved thermal stability and chemical resistance. This application is particularly relevant in developing coatings and polymers that require specific performance characteristics .

Biochemical Research

Studying Enzyme Interactions
Researchers utilize this compound to study enzyme interactions and metabolic pathways. The ability of this compound to act as a probe in biochemical assays provides insights into various biological processes, contributing to a better understanding of enzyme mechanisms and potential drug targets .

Diagnostic Applications

Developing Diagnostic Tools
There is growing interest in the use of this compound for developing diagnostic tools, particularly for detecting biomarkers associated with diseases. Its specificity and reactivity with biological molecules make it suitable for applications in medical diagnostics, potentially aiding in early disease detection and monitoring .

Summary Table of Applications

Application AreaDescription
Pharmaceutical DevelopmentKey intermediate for drugs targeting neurological disorders; exhibits anti-inflammatory effects.
Agricultural ChemistryEnhances efficacy of agrochemicals; potential for new pesticides/herbicides.
Material ScienceDevelopment of materials with improved thermal stability and chemical resistance.
Biochemical ResearchStudies enzyme interactions; aids in understanding metabolic pathways.
Diagnostic ApplicationsPotential use in developing diagnostic tools for disease biomarkers.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility: The 2-fluorophenyl derivative is sparingly soluble in polar solvents like methanol and DMSO, similar to its 4-fluorophenyl counterpart . However, thienyl-substituted analogues exhibit better solubility in chloroform .
  • Stability : Fluorophenyl derivatives are generally stable under dry conditions but may degrade under prolonged exposure to moisture .

Key Research Findings

Structural-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups : The 2-fluorophenyl group enhances metabolic stability compared to electron-donating substituents (e.g., methoxy) .
  • Hydroxymethyl Position : The 3-hydroxymethyl group is critical for hydrogen bonding in target proteins, improving binding affinity in anticancer agents .

Synthetic Challenges :

  • Lower yields in 2-fluorophenyl derivatives (e.g., 14% for 7d ) highlight steric and electronic challenges in coupling reactions compared to 4-fluorophenyl analogues.

Preparation Methods

General Synthetic Strategies

Isoxazole Synthesis Overview

Isoxazoles, including [5-(2-Fluorophenyl)isoxazol-3-yl]methanol, are commonly synthesized via 1,3-dipolar cycloaddition reactions. The most prevalent route involves the generation of nitrile oxides from oximes, which then react with alkynes to form the isoxazole core.

Table 1: Key Synthetic Routes for Isoxazole Derivatives

Step Reagents/Conditions Purpose
Oxime Formation Aryl aldehyde + hydroxylamine hydrochloride Forms aryl aldoxime
Nitrile Oxide Generation Oxime + oxidant (e.g., N-chlorosuccinimide) + base Converts oxime to nitrile oxide
Cycloaddition Nitrile oxide + alkyne (e.g., propargyl alcohol) Forms isoxazole ring with methanol group

Detailed Preparation Method

Stepwise Synthesis

Step 1: Synthesis of 2-Fluorobenzaldehyde Oxime
  • Reactants: 2-Fluorobenzaldehyde, hydroxylamine hydrochloride, base (e.g., sodium acetate)
  • Solvent: Ethanol or methanol
  • Procedure: The aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to yield the corresponding oxime.
Step 2: Generation of Nitrile Oxide
  • Reactants: 2-Fluorobenzaldehyde oxime, N-chlorosuccinimide, pyridine
  • Solvent: Tetrahydrofuran (THF)
  • Conditions: Stirred at 60°C for approximately 40 minutes under an inert atmosphere (nitrogen).
  • Purpose: Oxidative chlorination of the oxime generates the reactive nitrile oxide intermediate.
Step 3: 1,3-Dipolar Cycloaddition
  • Reactants: Nitrile oxide (in situ), propargyl alcohol, triethylamine
  • Solvent: THF
  • Conditions: After cooling the reaction mixture, propargyl alcohol and triethylamine are added dropwise. The mixture is stirred at 50°C for 2 hours under inert atmosphere.
  • Purpose: The nitrile oxide undergoes cycloaddition with propargyl alcohol, forming the isoxazole ring with a methanol substituent at the 3-position.
Step 4: Workup and Purification
  • Procedure: The reaction mixture is quenched with saturated sodium bicarbonate solution, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound as a solid.

Table 2: Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Oxime formation 2-Fluorobenzaldehyde, hydroxylamine HCl, base Room temperature, aqueous/ethanolic
Nitrile oxide generation N-chlorosuccinimide, pyridine, THF, 60°C Inert atmosphere, 40 min
Cycloaddition Propargyl alcohol, triethylamine, THF, 50°C 2 hours, inert atmosphere
Workup NaHCO₃, ethyl acetate, Na₂SO₄, chromatography Standard organic extraction/purification

Alternative and Green Methods

Recent literature highlights the use of metal-free and regioselective conditions for synthesizing isoxazole derivatives, including this compound. These methods aim to enhance yields and minimize environmental impact by avoiding heavy metals and using milder reagents. Metal-free approaches often employ organic oxidants and bases, maintaining high selectivity and purity.

Summary and Notes

  • This compound is efficiently synthesized via a three-step process: oxime formation, nitrile oxide generation, and cycloaddition with propargyl alcohol.
  • The process benefits from metal-free and regioselective protocols, supporting green chemistry initiatives.
  • Purification by column chromatography and confirmation by spectroscopic methods are standard.
  • The described methods are adaptable for scale-up and modification, depending on research needs and available equipment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [5-(2-Fluorophenyl)isoxazol-3-yl]methanol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via condensation of 2-fluoro-substituted benzaldehyde derivatives with hydroxylamine, followed by cyclization. For example, analogous methods involve refluxing aldehydes (e.g., 2-hydroxy-3-methoxybenzaldehyde) with isoxazole precursors in ethanol under nitrogen, achieving yields of ~80% . Key factors include solvent choice (e.g., THF or ethanol), temperature (reflux at ~353 K), and catalyst use (e.g., DMAP for carbamate formation) .
  • Data Note : Yields vary with substituent positions; electron-withdrawing groups (e.g., fluoro) may require longer reaction times.

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodology : Use a combination of:

  • 1H/13C NMR : To verify the isoxazole ring, fluorophenyl group, and hydroxylmethyl moiety. For example, analogous compounds show distinct peaks for aromatic protons (δ 7.2–8.1 ppm) and hydroxyl protons (δ 2.5–3.5 ppm) .
  • HPLC/MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 220.07 for C10H8FNO2) .
  • X-ray crystallography : Resolves bond angles and crystallographic packing, as seen in related isoxazole derivatives (e.g., triclinic crystal system with a = 6.1250 Å) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies:

  • Temperature : Store at 0–6°C for long-term stability; room temperature may induce decomposition over weeks .
  • Light sensitivity : Amber glass packaging is recommended to prevent photodegradation .
  • Humidity : Use desiccants to avoid hydrolysis of the hydroxylmethyl group.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry using RB3LYP/6-31++G* in solvent models (e.g., water or DMF). HOMO-LUMO gaps (~4.5 eV) indicate charge transfer potential .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) by analyzing electrostatic potential surfaces .
    • Data Note : Fluorine’s electronegativity lowers HOMO energy, enhancing electrophilic reactivity at the isoxazole ring .

Q. What strategies resolve contradictory data in biological activity assays involving this compound?

  • Methodology :

  • Dose-response curves : Test across concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Control experiments : Use structurally similar analogs (e.g., 4-chlorophenyl derivatives) to isolate the fluorophenyl group’s role .
  • Kinetic studies : Compare IC50 values under varying pH/temperature to assess assay robustness .

Q. How does functionalization of the hydroxylmethyl group alter the compound’s pharmacological profile?

  • Methodology : Synthesize derivatives (e.g., carbamates, esters) via reactions with acyl chlorides or isocyanates. For example:

  • Carbamate formation : React with diethylcarbamoyl chloride in THF, yielding ~58% after column chromatography (MeOH/CH2Cl2 = 1:25) .
  • Biological testing : Compare ADMET properties (e.g., logP, solubility) and receptor binding affinities .

Methodological Resources

  • Synthesis Protocols : See analogous procedures for [3-(4-methoxyphenyl)isoxazol-5-yl]methanol (CAS 206055-86-9) .
  • Computational Tools : Gaussian 16 for DFT optimization ; Mercury for crystallographic analysis .
  • Characterization Standards : NIST Chemistry WebBook for reference spectra .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(2-Fluorophenyl)isoxazol-3-yl]methanol
Reactant of Route 2
[5-(2-Fluorophenyl)isoxazol-3-yl]methanol

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